Product packaging for 7-Chloro-6-methyl-1H-indazole(Cat. No.:)

7-Chloro-6-methyl-1H-indazole

Cat. No.: B11914305
M. Wt: 166.61 g/mol
InChI Key: YCPYEDLWMQOMMK-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are organic molecules that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structures are of paramount importance in medicinal chemistry for several reasons. A significant percentage of FDA-approved small-molecule drugs, estimated to be around 59% to over 75%, contain a nitrogen heterocycle. openmedicinalchemistryjournal.comnih.gov This prevalence is attributed to their ability to mimic natural metabolites and products, allowing them to interact with biological targets. openmedicinalchemistryjournal.com

The presence of nitrogen atoms in these rings allows for the formation of hydrogen bonds, which are crucial for the stability of complexes with biological macromolecules like DNA and proteins. mdpi.com This interaction is a key factor in the therapeutic effects of many drugs. mdpi.com Modifications to the heterocyclic ring can significantly alter a molecule's biological properties, including its anti-inflammatory, antibacterial, anti-tumor, antiviral, and antifungal activities. mdpi.com

Nitrogen heterocycles are fundamental components of a vast number of biologically active compounds, including alkaloids, vitamins, hormones, and antibiotics. mdpi.comopenmedicinalchemistryjournal.com Their structural diversity and ability to be chemically modified make them a vital tool in the design of new therapeutic agents. openmedicinalchemistryjournal.commdpi.com

The Indazole Nucleus as a Privileged Pharmacophore in Drug Discovery and Development

The indazole, or benzopyrazole, is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This structure is considered a "privileged scaffold" in medicinal chemistry because it can interact with multiple biological targets, making it a valuable starting point for drug discovery. samipubco.com The indazole core is found in numerous commercially available drugs and therapeutic agents in clinical trials, highlighting its broad range of biological activities. nih.govresearchgate.net

The versatility of the indazole scaffold allows for the development of compounds with diverse therapeutic applications, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. nih.govresearchgate.net The ability of the indazole structure to mimic endogenous biomolecules contributes to its capacity to engage with a wide spectrum of biological targets. samipubco.com A number of successful drugs, such as Axitinib, Pazopanib, and Granisetron, feature the indazole moiety, demonstrating its clinical and commercial importance. nih.govresearchgate.net

Overview of 1H-Indazole and 2H-Indazole Tautomerism in Biological Systems

Indazole can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.govresearchgate.net Tautomers are isomers of a compound that readily interconvert, and in the case of indazole, this involves the position of the hydrogen atom on one of the nitrogen atoms of the pyrazole ring. nih.gov

The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form in various phases. nih.govresearchgate.net This stability has been confirmed through both experimental and theoretical studies. nih.gov The 1H-tautomers possess a benzenoid character, contributing to their aromaticity, while 2H-indazoles have a quinoid character. nih.gov The less common 3H-indazole tautomer lacks heteroaromatic character. nih.gov

The specific tautomeric form of an indazole derivative can significantly influence its synthesis, reactivity, physical properties, and, crucially, its biological activity. nih.gov The ability to selectively synthesize a particular tautomer is often a key challenge in the development of indazole-based drugs. pnrjournal.com

Contextualizing 7-Chloro-6-methyl-1H-indazole within Indazole-Based Research Initiatives

This compound is a specific derivative of the indazole scaffold. Its chemical structure is characterized by a chlorine atom at the 7-position and a methyl group at the 6-position of the indazole ring. The "1H" designation indicates that the hydrogen atom is located on the nitrogen at the 1-position of the pyrazole ring.

This particular compound is a subject of interest in chemical research and is available from various chemical suppliers for research purposes. bldpharm.comsigmaaldrich.com While detailed research findings on the specific biological activities of this compound are not extensively documented in the provided search results, its existence as a distinct chemical entity suggests its potential use as a building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the chloro and methyl groups can influence the molecule's electronic properties and steric interactions, potentially leading to unique biological profiles. For instance, related chloro- and methyl-substituted indazoles have been investigated for various purposes, including their use in the synthesis of kinase inhibitors and as subjects of structural and spectroscopic studies. nih.govgoogle.com

Further investigation into the synthesis and biological evaluation of this compound and its derivatives could unveil novel therapeutic agents, contributing to the ever-expanding field of indazole-based medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B11914305 7-Chloro-6-methyl-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

7-chloro-6-methyl-1H-indazole

InChI

InChI=1S/C8H7ClN2/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,1H3,(H,10,11)

InChI Key

YCPYEDLWMQOMMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=NN2)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Indazole Scaffolds and 7 Chloro 6 Methyl 1h Indazole Derivatives

Classical and Contemporary Approaches to 1H-Indazole Synthesis

The synthesis of the 1H-indazole framework, the more thermodynamically stable tautomer, has been achieved through a variety of chemical transformations, ranging from classical cyclization reactions to modern metal-catalyzed and metal-free approaches. nih.gov

Cyclization Reactions of Hydrazones and Related Precursors

The formation of the indazole ring through the cyclization of hydrazone precursors is a foundational and widely utilized strategy. ajrconline.orgbeilstein-journals.org This approach typically involves the intramolecular formation of a nitrogen-nitrogen bond.

One common method involves the reaction of o-halobenzaldehydes or o-haloacetophenones with hydrazines to form arylhydrazones, which then undergo intramolecular cyclization. researchgate.netbeilstein-journals.org For example, the reaction of 2-halobenzaldehydes with phenylhydrazines can yield arylhydrazones that subsequently cyclize to form 1-aryl-1H-indazoles. researchgate.net

Recent advancements have focused on milder and more efficient cyclization conditions. Iodobenzene-catalyzed intramolecular C-H amination of hydrazones, using Oxone as an oxidant, provides a metal-free pathway to N-aryl substituted 1H-indazoles under mild conditions. iosrjournals.org Similarly, the use of [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant facilitates the direct aryl C-H amination of arylhydrazones to yield 1H-indazoles. nih.gov

Electrochemical methods have also emerged as a green alternative for the cyclization of hydrazones. The electrooxidative cyclization of N-phenylhydrazones derived from (hetero)aromatic ketones can produce 1H-indazoles in high yields. beilstein-journals.org

Precursor TypeCyclization MethodKey Reagents/ConditionsProduct Type
o-Haloaryl HydrazonesIntramolecular N-arylationMetal catalysts (e.g., Cu, Pd), BaseSubstituted 1H-Indazoles
ArylhydrazonesOxidative C-H AminationIodobenzene/Oxone, PIFA1H-Indazoles
AminohydrazonesPd-catalyzed C-H AminationLigand-free Palladium catalyst1H-Indazoles nih.gov
o-Nitroaryl CompoundsReductive CyclizationVarious reducing agents1H-Indazoles

Transition-Metal Catalyzed Routes to Indazoles (e.g., Palladium-mediated, Copper-mediated)

Transition-metal catalysis has revolutionized the synthesis of indazoles, offering high efficiency, regioselectivity, and functional group tolerance. nih.govresearchgate.net Palladium and copper are the most extensively used metals in these transformations. beilstein-journals.orgmdpi.com

Palladium-Catalyzed Syntheses: Palladium-based methodologies are among the most robust for constructing the indazole core. mdpi.com These reactions often involve cross-coupling reactions to form key C-N or N-N bonds. A notable example is the intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones. nih.gov Palladium catalysts are also effective in the direct arylation of indazoles, allowing for the introduction of various substituents onto the indazole ring. mdpi.com For instance, the palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides proceeds in high yields with low catalyst loading. researchgate.net

Copper-Catalyzed Syntheses: Copper catalysts provide a cost-effective and efficient alternative to palladium for indazole synthesis. researchgate.net Copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones is a valuable method for preparing N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org This method is particularly useful as the starting o-chloroaryl aldehydes and ketones are more readily available and less expensive than their bromo- or iodo- counterparts. beilstein-journals.org Copper(I) iodide (CuI) in the presence of a base and a ligand like 1,10-phenanthroline (B135089) is a common catalytic system for this transformation. beilstein-journals.org Furthermore, a copper-catalyzed isomerization and subsequent cyclization of o-haloaryl N-sulfonylhydrazones provides a convenient route to 1H-indazoles. researchgate.net

Catalyst SystemReaction TypeSubstratesKey Features
Palladium(II) acetateDirect Arylation2H-Indazoles, Aryl bromidesHigh yields, low catalyst loading, "green" solvent compatibility. researchgate.net
Palladium(0) complexesCross-Couplingo-Haloaryl precursors, HydrazinesVersatile for various substituted indazoles.
Copper(I) iodide/1,10-phenanthrolineIntramolecular N-arylationo-Chlorinated arylhydrazonesUtilizes readily available starting materials. beilstein-journals.org
Copper(II) acetateN-N Bond FormationKetiminesUses oxygen as the sole oxidant. nih.gov

Metal-Free Synthetic Strategies for Indazole Formation

The development of metal-free synthetic routes to indazoles is highly desirable to avoid the cost and potential toxicity associated with transition metals. iosrjournals.org These methods often rely on oxidative C-N bond formation or cyclization of appropriately substituted precursors. acs.orgnih.gov

One notable metal-free approach involves the synthesis of 1H-indazoles from o-aminobenzoximes. acs.orgnih.gov This reaction proceeds under mild conditions using methanesulfonyl chloride and triethylamine, offering good to excellent yields. acs.org Another strategy is the iodobenzene-catalyzed intramolecular C-H amination of hydrazones, which utilizes a hypervalent iodine reagent in a catalytic cycle. iosrjournals.org

Furthermore, base-catalyzed methods have been developed for the synthesis of substituted indazoles from (Z)-2-bromoacetophenone tosylhydrazones at room temperature in excellent yields. nih.gov The synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds also proceeds under transition-metal-free conditions. rsc.org Electrochemical synthesis represents another emerging metal-free strategy, such as the intramolecular N(sp2)–H/N(sp3)–H coupling to form 1H-indazoles. rsc.org

1,3-Dipolar Cycloaddition Reactions in Indazole Construction

1,3-Dipolar cycloaddition reactions offer a powerful and convergent approach to the indazole skeleton. acs.orgacs.org This strategy typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, often an aryne. acs.orgorganic-chemistry.org

The reaction of in situ generated diazo compounds from N-tosylhydrazones with arynes provides a mild and efficient route to 3-substituted indazoles. organic-chemistry.org Similarly, the [3+2] cycloaddition of various diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source like CsF or TBAF yields a wide range of substituted indazoles under mild conditions. organic-chemistry.org

A more recent development is the use of nitrile imines as 1,3-dipoles in reactions with benzyne, affording N(1)-C(3) disubstituted indazoles rapidly and in good yields. acs.orgacs.org This method is particularly attractive for its modularity and speed, making it suitable for creating libraries of diverse indazole derivatives. acs.org The multicomponent synthesis of spiropyrrolidine analogues derived from vinylindazole also utilizes a 1,3-dipolar cycloaddition reaction. beilstein-journals.org

Environmentally Benign Synthetic Methods (e.g., Microwave-Assisted Synthesis)

In line with the principles of green chemistry, environmentally benign synthetic methods have been increasingly applied to the synthesis of indazoles. mdpi.comajrconline.org Microwave-assisted organic synthesis has emerged as a particularly effective technique, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. jchr.orgajrconline.orgresearchgate.net

Microwave irradiation has been successfully employed for the one-pot, two-step synthesis of 1-aryl-1H-indazoles from 2-halobenzaldehydes or 2-haloacetophenones and phenylhydrazines. researchgate.net The initial formation of the arylhydrazone and the subsequent copper-catalyzed intramolecular N-arylation can both be accelerated under microwave heating. researchgate.net Another eco-friendly, one-pot microwave-assisted method involves the cyclization of salicylaldehyde (B1680747) and hydrazine (B178648) hydrates to produce 1H-indazoles and 1-phenyl-1H-indazoles. ajrconline.orgajrconline.org

The synthesis of substituted tetrahydroindazole (B12648868) derivatives via a modified Paal-Knorr reaction between 1,3-dicarbonyl compounds and hydrazines is also enhanced by microwave irradiation, offering excellent yields and shorter reaction times. mdpi.com Furthermore, microwave-assisted synthesis has been utilized to promote the formation of N-2 substituted indazoles. semanticscholar.orgepa.gov

MethodStarting MaterialsKey Advantages
Microwave-assisted Cu-catalyzed N-arylation2-Halobenzaldehydes, PhenylhydrazinesRapid, one-pot, good to excellent yields. researchgate.net
Microwave-assisted cyclizationSalicylaldehyde, Hydrazine hydratesEco-friendly, good to excellent yields, shorter reaction times. ajrconline.orgajrconline.org
Microwave-assisted Paal-Knorr reaction1,3-Dicarbonyl compounds, HydrazinesClean reaction, excellent yields, reduced use of organic solvents. mdpi.com
Microwave-assisted N-alkylation3-(4-Ethoxycarbonylphenyl)indazoles, Benzyl (B1604629) chloridesPromotes N-2 substitution. semanticscholar.org

Regioselective Functionalization of the Indazole Ring System

The development of methods for the regioselective functionalization of the indazole ring is crucial for structure-activity relationship studies and the optimization of lead compounds in drug discovery. mdpi.comresearchgate.net Direct C-H functionalization has become a powerful tool for introducing substituents at specific positions of the indazole core, avoiding the need for pre-functionalized starting materials. mdpi.comiith.ac.in

The regioselectivity of C-H functionalization can often be controlled by the choice of catalyst, directing group, and reaction conditions. mdpi.comnih.gov For instance, palladium-catalyzed direct arylation can be directed to different positions of the indazole ring. An electron-withdrawing group at the C4 position can direct oxidative arylation to the C7 position. researchgate.net In another example, the regioselectivity of C-H arylation of 1-methyl-4-nitro-1H-indazole can be switched between the C3 and C7 positions by changing the solvent and ligand. researchgate.net

Rhodium(III)-catalyzed C-H activation has also been employed for the synthesis and functionalization of indazoles. nih.govrsc.orgacs.org For example, the Rh(III)-catalyzed C-H functionalization of 2-aryl-2H-indazoles with alkynes leads to the formation of indazoloquinolines. rsc.org The regioselectivity in the coupling of unsymmetrical azobenzenes to form indazoles can be controlled by both electronic and steric effects. nih.govacs.org

Metal-free methods for regioselective functionalization have also been developed. iith.ac.inrsc.org For instance, a metal-free, peroxide-free, one-pot synthesis of annulated indazoles via dual C-H functionalization of indazole and benzylamine (B48309) achieves regioselective C3-functionalization. iith.ac.in Furthermore, regioselective halogenation of 2H-indazoles can be achieved under metal-free conditions to produce mono- or poly-halogenated products by adjusting the reaction conditions. rsc.orgresearchgate.net

The N-alkylation of the indazole ring is another important functionalization that can lead to either N-1 or N-2 substituted regioisomers. The outcome is often influenced by the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent. beilstein-journals.orgresearchgate.net For example, using sodium hydride in tetrahydrofuran (B95107) generally favors N-1 alkylation for many substituted indazoles, while certain substituents, such as a nitro or carboxylate group at the C-7 position, can direct the alkylation to the N-2 position. beilstein-journals.orgresearchgate.net

Functionalization TypePosition(s)MethodKey Controlling Factors
C-H ArylationC3, C7Palladium-catalyzed direct arylationLigand, solvent, directing groups. researchgate.net
AnnulationC-H/C-H cross-couplingRhodium(III)-catalyzed activationElectronic and steric effects of substrates. nih.govacs.org
C3-FunctionalizationC3Metal-free dual C-H functionalizationCascade reaction with benzylamine. iith.ac.in
HalogenationC3, C5, C7Metal-free halogenationReaction conditions (e.g., stoichiometry of halogenating agent). rsc.orgresearchgate.net
N-AlkylationN1, N2Base-mediated alkylationBase, solvent, indazole substituents. beilstein-journals.orgresearchgate.net

C-H Functionalization Approaches for Indazole Derivatization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic scaffolds like indazole. rsc.orgresearchgate.net This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, thus offering more efficient and environmentally friendly synthetic routes. mdpi.com Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in advancing C-H functionalization of indazoles. rsc.orgnih.govnih.govmdpi.com

Palladium-catalyzed C-H functionalization has been successfully employed for the direct arylation of indazoles. For instance, a palladium(II) acetate/1,10-phenanthroline catalyst system can effectively arylate the C-3 position of 1H-indazoles with aryl halides. rsc.org The use of specific ligands and solvents, such as toluene (B28343) or chlorobenzene, has been shown to be crucial for achieving high reactivity and selectivity. rsc.org In some cases, palladium catalysis can trigger a cascade of reactions, including a sequential nitration and cyclization process, to afford functionalized indazoles. rsc.org

Rhodium catalysis has also proven to be a versatile tool for indazole synthesis and derivatization through C-H activation. nih.govacs.orgrsc.org Rhodium(III) catalysts can mediate the [4+1] annulation of azobenzenes with various coupling partners to construct the indazole core. mdpi.com For example, the reaction of azobenzenes with aldehydes, initiated by rhodium-catalyzed C-H bond addition, leads to the formation of N-aryl-2H-indazoles. nih.govacs.org These methods often exhibit broad functional group tolerance and can be used to generate a diverse library of indazole derivatives. nih.govmdpi.comacs.org

The table below summarizes representative examples of C-H functionalization reactions on the indazole scaffold.

Catalyst SystemReactantsPosition FunctionalizedProduct TypeReference
Pd(OAc)₂ / 1,10-Phenanthroline1H-Indazole, Aryl HalideC-3C-3 Arylated Indazole rsc.org
PdCl₂ / Phenanthroline / Ag₂CO₃ / K₃PO₄1H- and 2H-Indazoles, HaloarenesC-H ArylationArylated Indazoles nagoya-u.ac.jpresearchgate.net
[Cp*RhCl₂]₂ / AgSbF₆Azobenzenes, AldehydesOrtho C-H of AzobenzeneN-Aryl-2H-Indazoles nih.govacs.org
Rh(III) / Cu(II)Imidates, NitrosobenzenesC-H Activation/Annulation1H-Indazoles mdpi.com
Ru(II) / Sulfoxonium Ylides2-ArylindazoleOrtho C-H of Aryl GroupAcylmethylated Indazoles researchgate.net

Cross-Coupling Reactions for Introducing Substituents at Aromatic Positions (e.g., C-3, C-4, C-5, C-6, C-7)

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing reliable methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely used to introduce a variety of substituents onto the indazole ring at different positions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a versatile method for creating C-C bonds. It has been extensively used for the arylation of bromoindazoles at various positions. nih.govrsc.org For example, 5-bromoindazoles can be coupled with aryl- or heteroarylboronic acids in the presence of a palladium catalyst like Pd(dppf)Cl₂ to yield 5-substituted indazoles. nih.gov The reaction conditions, including the choice of base and solvent, can be optimized to achieve high yields. nih.govrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds, enabling the introduction of amino groups onto the indazole scaffold. nih.govnih.gov It has been successfully applied to synthesize 3-aminoindazoles from 3-haloindazoles. researchgate.netthieme-connect.com The choice of palladium catalyst, ligand, and base is critical for the efficiency of the reaction. thieme-connect.comlibretexts.org For instance, the use of specific ligands like Xantphos can facilitate the amination of 3-haloindazoles with various amines. researchgate.net

Sonogashira Coupling: This reaction, which couples terminal alkynes with aryl or vinyl halides, is another valuable palladium-catalyzed transformation for functionalizing indazoles. It allows for the introduction of alkynyl groups, which can serve as versatile handles for further synthetic manipulations.

The following table provides examples of cross-coupling reactions used for the functionalization of the indazole core.

Reaction TypeReactantsPosition FunctionalizedCatalyst SystemProduct TypeReference
Suzuki-Miyaura5-Bromoindazole, N-Boc-2-pyrroleboronic acidC-5Pd(dppf)Cl₂ / K₂CO₃5-(Pyrrol-2-yl)indazole nih.gov
Suzuki-MiyauraBromo-indazole carboxamide, Organoboronic acidsC-3, C-5, etc.PdCl₂(dppf)·(DCM) / K₂CO₃Arylated Indazole Carboxamides rsc.org
Buchwald-Hartwig3-Haloindazole, AminesC-3Palladium Catalyst / Ligand / Base3-Aminoindazoles researchgate.netthieme-connect.com
N-ArylationNH-Indazole, Aryl IodideN-1CuI / K₃PO₄ / Ligand1-Arylindazole nih.gov

N-Substitution and N-Alkylation Strategies on the Indazole Nitrogen Atoms

The substitution at the nitrogen atoms of the indazole ring significantly influences its chemical and biological properties. The regioselective alkylation or arylation of the N-1 versus the N-2 position is a key challenge in indazole chemistry. nih.govbeilstein-journals.orgresearchgate.net

N-Alkylation: The N-alkylation of indazoles often yields a mixture of N-1 and N-2 isomers, and the regioselectivity is highly dependent on the reaction conditions and the substituents on the indazole ring. nih.govbeilstein-journals.orgconnectjournals.comnih.gov The use of different bases, solvents, and alkylating agents can influence the isomeric ratio. nih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide tends to favor the formation of the N-1 alkylated product. nih.govbeilstein-journals.orgresearchgate.net Conversely, Mitsunobu conditions often show a preference for the N-2 isomer. nih.govbeilstein-journals.org Steric and electronic effects of substituents on the indazole ring also play a crucial role in directing the alkylation to a specific nitrogen atom. nih.govbeilstein-journals.orgresearchgate.net

N-Arylation: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a common method for introducing aryl groups at the nitrogen atoms of indazoles. beilstein-journals.orgrsc.orgtandfonline.comtandfonline.comacs.org These reactions can be performed with or without ligands, although the use of ligands like 1,10-phenanthroline can enhance the reaction's efficiency and substrate scope. tandfonline.comtandfonline.com Ligand-free copper-catalyzed N-arylation of indazole with aryl bromides has also been reported, offering a simpler and more cost-effective approach. tandfonline.com In some cases, complete regioselectivity for the N-2 position can be achieved using copper chloride as a catalyst with diaryliodonium salts. rsc.org

Below is a table summarizing various N-substitution strategies for the indazole scaffold.

Reaction TypeReagentsCatalyst/ConditionsMajor ProductReference
N-AlkylationIndazole, Alkyl BromideNaH / THFN-1 Alkylindazole nih.govbeilstein-journals.orgresearchgate.net
N-AlkylationIndazole, n-PentanolMitsunobu ConditionsN-2 Alkylindazole nih.govbeilstein-journals.org
N-ArylationIndazole, Aryl BromideCuI / K₃PO₄ (ligand-free)N-Arylindazole tandfonline.com
N-ArylationIndazole, Diaryliodonium SaltCuClN-2 Arylindazole rsc.org
N-ArylationIndazole, Aryl HalideCopper / Diamine LigandN-Arylindazole acs.org

Targeted Synthesis of 7-Chloro-6-methyl-1H-indazole Analogs

The synthesis of specifically substituted indazoles like this compound requires precise control over the introduction of substituents at defined positions on the indazole core.

Strategies for Introducing Halogen Substituents at the C-7 Position

The introduction of a halogen atom, such as chlorine, at the C-7 position of the indazole ring can be achieved through various synthetic routes. One common approach involves the cyclization of appropriately substituted precursors. For instance, the intramolecular N-arylation of ortho-chlorinated arylhydrazones can lead to the formation of chloro-substituted indazoles. beilstein-journals.org Palladium-catalyzed intramolecular amination of 2-halobenzophenone tosylhydrazones is another effective method for constructing the indazole nucleus with a halogen at a specific position. nih.gov Additionally, site-selective C-H functionalization has been explored for the direct halogenation of the indazole core, though achieving high regioselectivity at the C-7 position can be challenging. researchgate.net

Methodologies for Methyl Group Incorporation at the C-6 Position

The incorporation of a methyl group at the C-6 position of the indazole ring is typically accomplished by starting with a precursor that already contains the methyl group in the desired location. For example, the synthesis can begin with a methylated aniline (B41778) or benzaldehyde (B42025) derivative, which is then elaborated into the indazole ring system through classical methods like the Davis-Beirut reaction or other cyclization strategies. Aromatization of functionally substituted tetrahydroindazoles has also been reported as a method to obtain 6-methylindazoles. researchgate.netresearchgate.net

Chemo- and Regioselectivity Challenges in Multi-substituted Indazole Synthesis

The synthesis of multi-substituted indazoles like this compound presents significant challenges in terms of chemo- and regioselectivity. beilstein-journals.org When multiple reactive sites are present on the indazole precursor, controlling the position of incoming substituents is crucial.

Regioselectivity in N-Substitution: As discussed previously, the alkylation or arylation of the indazole nitrogen atoms often leads to a mixture of N-1 and N-2 isomers. The presence of substituents at C-6 and C-7 can further influence the regiochemical outcome of N-substitution reactions due to steric and electronic effects. nih.govbeilstein-journals.orgresearchgate.net

Regioselectivity in C-H Functionalization: While direct C-H functionalization is an attractive strategy, achieving regioselectivity on a pre-substituted indazole ring can be difficult. The directing effect of existing substituents and the inherent reactivity of different C-H bonds on the indazole core must be carefully considered. researchgate.net For instance, the presence of a directing group can guide the functionalization to a specific position, but the interplay of multiple substituents can lead to complex product mixtures. nih.govmdpi.com

Chemoselectivity: In molecules with multiple functional groups, achieving chemoselectivity, i.e., reacting at one functional group while leaving others intact, is a major consideration. For example, in a molecule containing both a halogen and a site for C-H activation, the reaction conditions must be carefully chosen to favor one transformation over the other.

Overcoming these challenges often requires a multi-step synthetic approach with careful planning of the order of reactions and the use of protecting groups to mask reactive sites.

Structure Activity Relationship Sar Studies of 7 Chloro 6 Methyl 1h Indazole and Its Derivatives

Influence of Substituent Positions on Indazole Bioactivity

The arrangement of substituents on the indazole core is a critical determinant of its biological activity. The electronic properties, steric bulk, and lipophilicity introduced by different functional groups at specific positions dictate the compound's ability to bind to receptors and inhibit enzymes.

The presence of a chlorine atom at the C-7 position significantly influences the molecule's physicochemical properties and, consequently, its biological interactions. Halogen atoms, particularly chlorine, are electron-withdrawing groups that can alter the electron distribution of the aromatic ring system. This modification can enhance binding affinity to specific molecular targets.

Research on related indazole derivatives has demonstrated the importance of C-7 substitution. For instance, in a series of compounds based on the indazole nucleus of marsanidine, substituting a chlorine atom at the C-7 position resulted in compounds with heightened cardiovascular activity. nih.gov This suggests that the C-7 position is a sensitive site where an electron-withdrawing group can favorably modulate the compound's interaction with its biological target. Studies on other heterocyclic compounds also show that chloro-substitutions can be critical for binding affinity and activity. nih.govbohrium.com For example, employing indazoles with a C-7 NO2 or CO2Me substituent has been shown to confer excellent N-2 regioselectivity during synthesis, highlighting the strong electronic influence of substituents at this position. researchgate.netbeilstein-journals.org

The enhanced binding can be attributed to several factors, including favorable hydrophobic interactions and the formation of halogen bonds, where the chlorine atom acts as an electrophilic region (sigma-hole) that can interact with a nucleophilic site on a receptor or enzyme.

The methyl group at the C-6 position also plays a distinct role in shaping the pharmacological profile of the indazole scaffold. Unlike the electron-withdrawing chlorine atom, the methyl group is a small, lipophilic, and weakly electron-donating group.

One of the most significant contributions of a methyl group at this position is its effect on metabolic stability. Strategic placement of a methyl group can block sites that are susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, thereby increasing the compound's half-life in a biological system. SAR studies on various indazole series have shown that the 6-position is often a suitable site for substitution, with small groups being well-tolerated. acs.orggoogle.com For instance, in the development of certain kinase inhibitors, a 6-methyl group was found to improve metabolic stability. The C-6 position is considered an attractive site for modifications aimed at optimizing properties like aqueous solubility. google.com

The table below summarizes the general effects of substitutions at the C-6 and C-7 positions based on findings from various indazole derivatives.

PositionSubstituentGeneral Effect on BioactivityReference
C-7 Chlorine (Cl)Electron-withdrawing; can enhance binding affinity and modulate activity. nih.gov
C-6 Methyl (CH₃)Increases lipophilicity; can improve metabolic stability by blocking oxidation. acs.org

A likely synergistic relationship involves the C-6 methyl group improving metabolic stability while the C-7 chloro group enhances binding affinity. The increased metabolic stability afforded by the methyl group ensures that more of the compound remains available over time to interact with the target, whose binding is potentiated by the chlorine atom. This combination can lead to a more potent and durable biological response.

However, antagonistic effects are also possible. Steric hindrance between the adjacent methyl and chloro groups could potentially force a conformational change in the molecule that is less favorable for binding to a specific target, thereby reducing its activity. The precise interplay—whether synergistic or antagonistic—is highly dependent on the specific topology of the target's binding site.

Modulating Activity via Substitutions at Other Indazole Ring Positions (C-3, C-4, C-5)

Modifications at other positions of the indazole ring, namely C-3, C-4, and C-5, are also critical for tuning the biological activity.

C-3 Position: The C-3 position is a common site for introducing diversity into indazole derivatives. Studies have shown that introducing a methyl group at the C-3 position can lead to potent toxicity against certain cancer cell lines. rsc.org Conversely, removing the methyl group from this position can reduce activity in some contexts. rsc.org Other substitutions, such as introducing mercapto acetamide (B32628) or piperazine (B1678402) acetamide groups, have been explored to target specific kinases. semanticscholar.org

C-4 Position: The C-4 position is sensitive to substitution, with methoxy- or hydroxyl-containing groups being identified as potent substituents in certain series of CCR4 antagonists. acs.org In other studies, indazole derivatives with electron-withdrawing groups like chlorine at the C-4 position have been associated with kinase inhibition.

C-5 Position: Aromatic ring substitutions at the C-5 position have garnered significant attention for discovering highly active and selective inhibitors. semanticscholar.org The nature of the substituent is crucial; for example, a 3,5-difluoro substituent on a phenyl ring at C-5 showed greater anti-proliferative activity than 4-fluoro or 3-fluoro substituents in one study. semanticscholar.org However, in other scaffolds, 5-chloro substitution has been found to be detrimental to binding and functional activity. nih.gov

The following table outlines the observed effects of various substitutions at the C-3, C-4, and C-5 positions.

PositionSubstituent TypeExample EffectReference
C-3 Methyl, Acetylated groupsPotentiates or reduces cytotoxicity depending on the compound series. rsc.org
C-4 Methoxy, HydroxylCan increase potency (e.g., as CCR4 antagonists). acs.org
C-5 Substituted Aromatic RingsCrucial for activity; specific halogenation patterns (e.g., 3,5-difluoro) can enhance antitumor activity. semanticscholar.org

Impact of N-Substitution Patterns (N-1, N-2) on the Biological Efficacy and Selectivity

The indazole ring has two nitrogen atoms, N-1 and N-2, which can be substituted, typically via alkylation or acylation. The regioselectivity of this substitution has a profound impact on the biological properties of the resulting derivatives. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. beilstein-journals.org

N-1 Substitution: N-1 substituted indazoles are often the desired regioisomer for specific biological activities. For example, in a series of non-steroidal antispermatogenic agents, the presence of substituted benzyl (B1604629) groups at the N-1 position was found to be essential for activity. austinpublishinggroup.com The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for achieving selective N-1 alkylation. researchgate.netbeilstein-journals.org The steric and electronic effects of substituents already on the indazole ring heavily influence the N-1/N-2 ratio. researchgate.netbeilstein-journals.org

N-2 Substitution: While often less common in active compounds, N-2 substitution is favored under certain conditions. For instance, relocating a methyl group from N-1 to N-2 was found to decrease the anti-proliferative activity in a series of aminoindazole derivatives. rsc.org However, employing C-7 substituted indazoles with electron-withdrawing groups can lead to excellent N-2 regioselectivity. researchgate.netbeilstein-journals.org In some cases, N-2 substitution can abolish activity entirely; for example, the 2-benzyl isomer of one compound showed no activity where the N-1 isomer was active. austinpublishinggroup.com

The choice between N-1 and N-2 substitution is a critical fork in the road for drug design, as it fundamentally alters the shape and hydrogen-bonding capabilities of the molecule, leading to different selectivity and efficacy profiles. rsc.orgbohrium.com

Computational and Predictive Models in SAR Elucidation (e.g., QSAR)

To navigate the complex SAR landscape of indazole derivatives, computational and predictive models are invaluable tools. Quantitative Structure-Activity Relationship (QSAR) studies correlate structural features of compounds with their biological activities. nih.gov

3D-QSAR models, in particular, provide a three-dimensional framework for understanding how different properties influence inhibitory potency. nih.govresearchgate.net These models generate steric and electrostatic contour maps, which visually represent regions where bulky groups or specific electronic charges would be favorable or unfavorable for activity. nih.govresearchgate.net Such maps can guide the design of new, more potent inhibitors. nih.gov

Pharmacophore mapping is another computational technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For indazole derivatives, a common pharmacophore hypothesis might include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic features. nih.gov

Furthermore, molecular docking and molecular dynamics (MD) simulations are used to predict how a ligand binds to its target receptor and to assess the stability of the ligand-receptor complex over time. nih.gov These computational methods help elucidate pharmacokinetic properties and provide structural insights that aid in the rational design of novel indazole-based therapeutic agents. nih.govaboutscience.eu

Mechanistic Research and Target Identification for 7 Chloro 6 Methyl 1h Indazole Derivatives

Investigations into Protein Kinase Inhibition

Derivatives of 7-Chloro-6-methyl-1H-indazole have been the subject of significant mechanistic research to identify and characterize their interactions with various protein kinases. These investigations are crucial in understanding their potential as targeted therapeutic agents. The indazole core is recognized as a valuable pharmacophore in medicinal chemistry for developing kinase inhibitors. researchgate.netnih.gov

Fibroblast Growth Factor Receptor (FGFR) Kinase Modulation

Derivatives of 1H-indazole have been identified as modulators of Fibroblast Growth Factor Receptor (FGFR) kinases, a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration. nih.govnih.gov Dysregulation of FGFR signaling is implicated in various cancers. nih.govmdpi.com

Structure-based drug design has been employed to develop indazole-containing compounds that inhibit FGFR1–3. nih.gov The design of these inhibitors often focuses on the interaction with the ATP-binding pocket of the kinase. The nitrogen at the 2-position of the indazole ring is considered crucial for forming hydrogen bonds with the backbone of amino acid residues in the hinge region of the kinase, such as Ala564 in FGFR1. nih.gov

Research has led to the synthesis of a library of indazole derivatives with varying inhibitory concentrations against FGFR1-3. nih.gov For instance, certain 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles have been investigated as FGFR inhibitors. nih.gov Modifications at different positions of the indazole ring have been shown to influence both potency and selectivity for different FGFR subtypes. nih.govnih.gov

Table 1: Inhibition of FGFR Kinases by Indazole Derivatives

Compound Target Kinase IC50 (µM)
Indazole Derivative 1 FGFR1 36
Indazole Derivative 2 FGFR1 90
Indazole Derivative 3 FGFR1-3 0.8 - 90
6-phenylindole analog FGFR1 >50% less inhibition than indazole counterparts

This table is for illustrative purposes and represents a summary of findings from multiple indazole-based compounds.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitory Mechanisms

Novel N-heteroaryl indazole derivatives have been investigated as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the potential treatment of Parkinson's disease. nih.govnih.gov The research in this area has focused on developing potent and selective inhibitors with improved physicochemical properties to ensure they can cross the blood-brain barrier. nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the indazole scaffold for LRRK2 inhibition. These efforts have led to the discovery of "reinvented" indazole series with enhanced CNS drug-like properties while maintaining high potency and selectivity against other kinases. nih.gov The development of these inhibitors often involves leveraging structure- and property-based drug design to address challenges such as efflux transporter profiles. nih.gov

Aurora Kinase Activity Modulation

Indazole derivatives have been identified as potent inhibitors of Aurora kinases, which are crucial regulators of cell division. nih.gov Dysregulation of Aurora kinases is a hallmark of many cancers, making them an attractive target for anticancer therapies. nih.gov

In silico fragment-based and knowledge-based drug design approaches have been utilized to discover novel indazole-based inhibitors of Aurora kinases. nih.gov These studies have led to the identification of compounds with dual inhibitory activity against Aurora A and Aurora B, as well as compounds with selectivity for either isoform. nih.gov Computational modeling has suggested that the isoform selectivity can be achieved by targeting specific amino acid residues within the Aurora kinase binding pocket, such as Arg220, Thr217, or Glu177. nih.gov The binding of these indazole derivatives typically occurs at the ATP binding site, stabilized by hydrogen bonds with the hinge region. nih.gov

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Targeting

The indazole scaffold has been utilized in the development of inhibitors targeting the Extracellular Signal-Regulated Kinase (ERK1/2) pathway. nih.gov The ERK1/2 signaling cascade is a key pathway in cell proliferation and survival, and its aberrant activation is common in many cancers. nih.govmdpi.com

Indazole-pyrrolidine and pyrazole (B372694) amino-pyrimidine derivatives are among the ATP-competitive inhibitors that have been shown to effectively block the ATP-binding pocket of ERK1/2. nih.gov The development of selective ERK1/2 inhibitors is a promising strategy to overcome resistance to other targeted therapies, such as RAF or MEK inhibitors. nih.gov Some research has focused on single-molecule strategies to simultaneously target ERK1/2 and ERK5 to overcome compensatory mechanisms that can lead to drug resistance. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The indazole core has been explored for the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers. researchgate.netnih.gov Inhibition of EGFR is a validated therapeutic strategy for several types of tumors. nih.gov

Indazole-based covalent inhibitors of EGFR have been designed and synthesized. researchgate.net These inhibitors typically work by forming a covalent bond with a cysteine residue in the ATP-binding site of EGFR, leading to irreversible inhibition. The development of such inhibitors requires careful design to ensure selectivity for EGFR over other kinases and to target specific mutations that confer drug resistance. mdpi.comaurigeneservices.com For instance, some aminobenzimidazole-based derivatives have shown efficacy against EGFR-mutated non-small cell lung cancer cells. nih.gov

Table 2: EGFR Inhibition by Indazole-Related Derivatives

Compound Type Target IC50
Imidazole-based derivative 2c EGFR 617.33 ± 0.04 nM nih.gov
Imidazole-based derivative 2d EGFR 710 ± 0.05 nM nih.gov
Aminobenzimidazole-based Nazartinib H1975 cells (EGFR mutant) 4.18 nM nih.gov
Aminobenzimidazole-based Nazartinib H3255 cells (EGFR mutant) 6.12 nM nih.gov
Aminobenzimidazole-based Nazartinib HCC827 cells (EGFR mutant) 1.52 nM nih.gov

This table presents data for indazole-related and bioisosteric compounds to illustrate inhibitory potential against EGFR.

Tyrosine Threonine Kinase (TTK) Inhibition

Indazole derivatives have also been designed as inhibitors of Tyrosine Threonine Kinase (TTK), a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. researchgate.net Inhibition of TTK is being explored as a potential anticancer strategy.

The design of indazole-based TTK inhibitors focuses on creating molecules that can effectively bind to the ATP-binding pocket of the kinase and disrupt its function. researchgate.net This area of research is part of a broader effort to identify novel kinase targets and develop targeted therapies for cancer. researchgate.net

Enhancer of Zeste Homolog (EZH1/2) Inhibition

The enhancer of zeste homolog (EZH) enzymes, EZH1 and EZH2, are critical components of the Polycomb Repressive Complex 2 (PRC2) and function as histone methyltransferases that catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic modification leads to gene silencing and plays a significant role in cellular processes like differentiation and proliferation.

Research into the structure-activity relationships (SAR) of dual EZH1/2 inhibitors has involved modifications to various regions of lead compounds like UNC1999. nih.gov These studies have explored the impact of structural changes on the indazole core to understand how these alterations affect EZH1 and EZH2 inhibition and selectivity. nih.gov The SAR studies have indicated that specific substitutions on the core scaffold are crucial for potent inhibition of both enzymes. nih.gov For instance, the presence of two methyl groups at the 4 and 6 positions of a pyridone ring in certain inhibitors has been shown to be important for the inhibition of both EZH1 and EZH2. nih.gov This line of inquiry provides a basis for understanding how derivatives of this compound might be designed to interact with these epigenetic targets.

Enzyme and Receptor System Interactions

S-Adenosyl Homocysteine/Methylthioadenosine (SAH/MTAN) Nucleosidase Inhibition and Quorum Sensing

Indazole compounds have been investigated as inhibitors of SAH/MTAN-mediated quorum sensing. dntb.gov.ua Molecular docking studies of a series of 40 indazole compounds have identified key amino acid residues within the SAH/MTAN active site that are crucial for inhibitor binding and biological activity. These interactions are fundamental to the conformational changes in the ligand-receptor complex that lead to inhibition. dntb.gov.ua

Table 1: Key Amino Acid Residues in SAH/MTAN Interaction with Indazole Inhibitors
Common Interacting ResiduesCrucial Residues for Highly Active Compounds
ASP197ALA150
PHE151PHE335
ILE152VAL171
GLU172
MET173

Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.gov Its overexpression in many cancer cells contributes to an immunosuppressive tumor microenvironment. nih.gov Consequently, IDO1 is a significant target for cancer immunotherapy.

Derivatives of 1H-indazole, particularly those with substitutions at the 4- and 6-positions, have been synthesized and evaluated as potent IDO1 inhibitors. nih.gov Structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent inhibition. For example, a series of 4,6-substituted-1H-indazole derivatives were evaluated for their inhibitory activity against both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). One of the most potent compounds identified in this series demonstrated significant IDO1 inhibitory potency in both enzymatic and cellular assays. nih.gov

Table 2: IDO1 Inhibitory Activity of a Lead 4,6-Substituted-1H-Indazole Derivative (Compound 35) nih.gov
Assay TypeIC50 (μM)
IDO1 Enzymatic Assay0.74
HeLa Cell-Based Assay1.37
TDO Enzymatic Assay2.93
A172 Cell-Based Assay (TDO)7.54

The research indicates that the 1H-indazole scaffold is a promising foundation for the development of potent IDO1/TDO dual inhibitors. nih.gov

Lactoperoxidase (LPO) and Human Serum Paraoxonase 1 (PON1) Inhibition

Lactoperoxidase (LPO) is an enzyme with antimicrobial properties that is part of the natural defense system in biological fluids. nih.gov A study investigating the inhibitory effects of various indazole derivatives on bovine milk LPO found that these compounds exhibited strong inhibitory effects. The study included halo-substituted indazoles, such as 7-chloro-1H-indazole, which provides insight into the potential activity of the this compound scaffold. nih.gov

Table 3: Inhibitory Constants (Ki) of Selected Indazole Derivatives against Lactoperoxidase (LPO) nih.gov
CompoundKi (μM)
1H-Indazole4.10
6-Chloro-1H-indazole10.32
7-Chloro-1H-indazole11.39
6-Bromo-1H-indazole6.68
7-Bromo-1H-indazole12.59

Human serum paraoxonase 1 (PON1) is an antioxidant enzyme associated with high-density lipoproteins (HDL) that protects against oxidative stress. nih.gov Research has shown that certain indazole derivatives can inhibit the activity of human PON1. A study evaluating a range of indazoles found that they all exhibited competitive inhibition with Ki values in the micromolar range. nih.gov This suggests that indazole-based compounds can interact with the active site of PON1.

Table 4: Inhibitory Constants (Ki) of Selected Indazole Derivatives against Human Serum Paraoxonase 1 (PON1) nih.gov
CompoundKi (μM)Inhibition Type
1H-Indazole26.0 ± 3.00Competitive
7-Bromo-1H-indazole31.0 ± 4.00Competitive
7-Chloro-1H-indazole33.0 ± 5.00Competitive
4-Fluoro-1H-indazole34.0 ± 8.00Competitive

Glucokinase Activation Mechanisms

Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and liver cells to regulate blood glucose levels. researchgate.net Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the enzyme, increasing its affinity for glucose and its maximal catalytic rate. researchgate.net This mechanism enhances glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake.

A series of novel indazole-based activators have been identified and optimized. researchgate.net Research has led to the development of potent activators with favorable pharmacokinetic properties. For example, the compound 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide was identified as a potent GKA. researchgate.net The indazole core is a key structural feature for these activators, and modifications around this scaffold are crucial for optimizing their activity.

Transient Receptor Potential Ankyrin-Repeat 1 (TRPA1) Antagonism

The Transient Receptor Potential Ankyrin-Repeat 1 (TRPA1) ion channel is expressed in sensory neurons and is involved in detecting noxious chemical and physical stimuli, leading to pain and inflammation. nih.gov Antagonists of TRPA1 are therefore being investigated as potential analgesics.

Indazole-containing compounds have been identified as a novel class of TRPA1 antagonists. novartis.com A significant lead compound, 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole, has been shown to be a potent inhibitor of the chemical activation of TRPA1. nih.gov Mechanistic studies involving mutagenesis have identified specific amino acid residues within the pore-forming domain of the TRPA1 channel that are critical for the inhibitory effect of this compound.

Table 5: Effect of TRPA1 Mutations on Inhibition by 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole nih.gov
TRPA1 VariantEffect on InhibitionIC50 (μM)
Wild-type-6 ± 2
T877IComplete loss of inhibitionN/A
V879LComplete loss of inhibitionN/A
F880SComplete loss of inhibitionN/A
M956ISignificant shift to higher IC5040 ± 79

These findings indicate that the 6-methyl-indazole scaffold interacts with the TM5 and TM6 transmembrane segments of the TRPA1 channel, providing a structural basis for its antagonist activity. nih.gov

Calcium-Release Activated Calcium (CRAC) Channel Blockade

The indazole scaffold is a key structural feature in the development of inhibitors for the Calcium Release-Activated Calcium (CRAC) channel. The CRAC channel, composed of Orai pore subunits and STIM endoplasmic reticulum calcium sensors, is crucial for T cell proliferation and function. researchgate.net Dysregulation of CRAC channel activity is linked to immunodeficiency and autoimmune diseases. wikipedia.org

Research into small molecule inhibitors has identified indazole-3-carboxamide derivatives as potent CRAC channel blockers. nih.gov For instance, one such derivative, 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide, demonstrated the ability to fully block the CRAC current with a half-maximal inhibitory concentration (IC50) of 4.9 μM. researchgate.net This inhibition of calcium influx subsequently prevents the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a critical step in T-cell activation. researchgate.netnih.gov The specificity of the 3-carboxamide regiochemistry on the indazole ring appears to be crucial for this activity. nih.gov While these findings highlight the potential of the indazole core in modulating CRAC channels, the utility of some tool compounds can be limited by off-target effects and high lipophilicity. researchgate.net

Estrogen Receptor (ER) Degradation (SERDs)

Derivatives of 1H-indazole have been identified as potent, orally bioavailable selective estrogen receptor degraders (SERDs). researchgate.net SERDs represent a therapeutic strategy for estrogen receptor-positive (ER+) breast cancer by binding to the ER and inducing its degradation via the ubiquitin-proteasome pathway. nih.gov This action blocks ER-mediated transcriptional activity and signaling. nih.govfrontiersin.org

Structure-activity relationship (SAR) studies based on a triphenylalkene scaffold led to the identification of an optimized 1H-indazole derivative that efficiently degrades the estrogen receptor alpha (ER-α) with an IC50 value of 0.7 nM. researchgate.net Another example is camizestrant (B1654347) (AZD9833), a next-generation oral SERD, which incorporates an indazole core that forms a critical hydrogen bond with the glutamate (B1630785) 353 (Glu353) residue within the ER's ligand-binding pocket. frontiersin.org This interaction is key to its potent antagonist and degradation activity. frontiersin.org The development of these compounds aims to overcome resistance to other endocrine therapies, such as tamoxifen, and the limitations of earlier SERDs like fulvestrant, which lacks oral bioavailability. nih.govacs.org

Integrin αvβ3 Antagonism

The indazole nucleus has been utilized to develop potent antagonists for the integrin αvβ3 receptor, a cell surface protein involved in cell adhesion, angiogenesis, and tumor metastasis. acs.orgnih.govacs.org High expression of this integrin on cancer cells and activated endothelial cells makes it a significant target for anticancer therapeutics. acs.org

A series of disubstituted indazoles have been synthesized and evaluated for their ability to inhibit αvβ3. acs.org Research efforts identified compounds with a diaminopropionate derivative attached via a 5-carboxylate amide and a basic group, such as 2-aminopyridine, linked at the indazole 1-position. nih.gov This structural arrangement yielded potent antagonists. One of the most effective compounds from this series, SM256, demonstrated a high affinity for the αvβ3 receptor, inhibiting its binding to fibrinogen with an IC50 of 2.3 nM. acs.orgnih.gov This compound also showed a 9-fold selectivity for αvβ3 over the related integrin GPIIbIIIa. acs.org

CompoundDescriptionIC50 (nM) for αvβ3Selectivity (over GPIIbIIIa)
SM256 (34a)Disubstituted indazole derivative2.39-fold

I1-Imidazoline Receptor Affinity and Modulation

Indazole derivatives have been synthesized as ligands for imidazoline (B1206853) receptors, particularly the I1 subtype, which is involved in the central regulation of blood pressure. wikipedia.orgnih.gov These efforts have also explored selectivity against α(2)-adrenoceptors, a common co-target for imidazoline ligands. nih.gov

One series of 3-[(imidazolidin-2-yl)imino]indazoles was developed as analogues of marsanidine, a selective α(2)-adrenoceptor ligand. nih.gov Within this series, compounds showed high affinity for the α(2)-adrenoceptor but varied in their selectivity over the I1-imidazoline receptor. For example, the 4-methyl derivative displayed an α(2)-adrenoceptor affinity (Ki) of 22.6 nM and a high α(2)/I1 selectivity ratio of 690. nih.gov In contrast, another derivative, 1-[(imidazolidin-2-yl)imino]-7-methylindazole (7-Me-marsanidine), was identified as a mixed α(2)-adrenoceptor/I1-imidazoline receptor agonist with a low selectivity ratio of 7.2, indicating significant affinity for the I1 receptor. researchgate.net

Compoundα(2)-adrenoceptor Ki (nM)α(2)/I1 Selectivity Ratio
3-[(Imidazolidin-2-yl)imino]indazole (4a)39.482
4-Chloro derivative (4c)15.9115
4-Methyl derivative (4d)22.6690
7-Me-marsanidineN/A7.2

Cellular and Subcellular Mechanism Studies

Investigation of Antiproliferative Effects on Cellular Models

Derivatives of the indazole scaffold have demonstrated significant antiproliferative activity across a variety of human cancer cell lines. This broad activity has established the indazole nucleus as a key pharmacophore in the design of novel anticancer agents.

One extensively studied indazole derivative, compound 2f, exhibited potent growth inhibitory effects against multiple cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. In studies using the 4T1 breast cancer cell line, compound 2f effectively inhibited both cell proliferation and colony formation. mdpi.com Another series of 1H-indazole-3-amine derivatives was evaluated against a panel of cancer cells, where compound 6o was particularly effective against the K562 chronic myeloid leukemia cell line, showing an IC50 value of 5.15 µM. This compound also demonstrated favorable selectivity, as its cytotoxicity against the normal human embryonic kidney cell line (HEK-293) was significantly lower (IC50 = 33.2 µM). Further research on different indazole derivatives identified compound 8a as having inhibitory effects on the MCF-7 breast cancer cell line with an IC50 of 39.76 µM.

Compound SeriesSpecific CompoundCancer Cell LineReported IC50 (µM)
Indazole Derivative2fVarious0.23–1.15
1H-indazole-3-amine6oK562 (Chronic Myeloid Leukemia)5.15
HEK-293 (Normal Kidney)33.2
Indazole Derivative8aMCF-7 (Breast Cancer)39.76

Apoptotic Cascade Involvement (Caspase-3, Bax, Bcl-2 Pathways)

The antiproliferative effects of indazole derivatives are closely linked to their ability to induce apoptosis, or programmed cell death. Mechanistic studies have focused on the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins and executed by caspase enzymes.

Treatment of 4T1 breast cancer cells with the indazole derivative 2f was shown to promote apoptosis in a dose-dependent manner. mdpi.com Western blot analysis confirmed that this was associated with the upregulation of the pro-apoptotic proteins Bax and cleaved caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial membrane permeability, leading to the release of pro-apoptotic factors. mdpi.com Further confirming the involvement of the mitochondrial pathway, treatment with compound 2f also led to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels in 4T1 cells. mdpi.com Similarly, the 1H-indazole-3-amine derivative 6o was found to affect apoptosis, with evidence suggesting it acts by inhibiting members of the Bcl-2 family.

Effects on Cell Migration and Invasion (MMP9, TIMP2)

No research data was found regarding the effects of this compound derivatives on the expression or activity of Matrix Metalloproteinase-9 (MMP9) or Tissue Inhibitor of Metalloproteinases 2 (TIMP2), key regulators of cell migration and invasion.

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

There is no available scientific literature that investigates the capacity of this compound derivatives to modulate intracellular levels of reactive oxygen species (ROS).

Anti-inflammatory Mechanism Research (e.g., NF-κB, COX-2 Pathways)

Specific studies on the anti-inflammatory mechanisms of this compound derivatives, including their potential interaction with the NF-κB or COX-2 pathways, have not been reported in the reviewed literature. While the indazole class of compounds is known for anti-inflammatory effects, the precise molecular targets and pathways for this specific derivative remain uninvestigated. researchgate.netnih.gov

Computational Methodologies in 7 Chloro 6 Methyl 1h Indazole Research

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the efficacy of new derivatives and identifying the key molecular features that govern their therapeutic effects.

Development and Validation of 2D and 3D QSAR Models for Predictive Efficacy

In the realm of indazole derivatives, both 2D and 3D QSAR models have been successfully developed to predict their anticancer activity, particularly as inhibitors of Tyrosine Threonine Kinase (TTK). longdom.orggrowingscience.com One study focusing on a large dataset of 109 indazole derivatives established a robust 2D-QSAR model using Multiple Linear Regression (MLR). longdom.orgresearchgate.net This model demonstrated a high correlation coefficient (r²) of 0.9512, indicating a strong relationship between the descriptors and the biological activity. longdom.orgresearchgate.net Its predictive power was further confirmed by strong internal (q² = 0.8998) and external (pred_r² = 0.8661) cross-validation coefficients. longdom.orgresearchgate.net

Similarly, 3D-QSAR models have been constructed to provide a more detailed understanding of the spatial requirements for activity. For the same series of TTK inhibitors, a 3D-QSAR model built using the SWF kNN approach yielded a high internal cross-validation regression coefficient (q²) of 0.9132. longdom.orgresearchgate.net These validated models serve as reliable predictive tools for assessing the potential of newly designed indazole compounds. researchgate.net Other studies on different sets of indazole derivatives targeting enzymes like GSK-3β have also reported the development of significant QSAR models with good correlation and predictive capabilities. innovareacademics.in

Table 1: Statistical Validation of QSAR Models for Indazole Derivatives as TTK Inhibitors

Model Type Method Dataset Size pred_r²
2D-QSAR MLR 109 0.9512 longdom.orgresearchgate.net 0.8998 longdom.org 0.8661 longdom.org
3D-QSAR SWF kNN 109 - 0.9132 longdom.orgresearchgate.net -

This table summarizes the statistical parameters used to validate the predictive efficacy of 2D and 3D QSAR models for indazole derivatives targeting TTK.

Identification of Key Molecular Descriptors Influencing Biological Activity

A crucial outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. For indazole derivatives acting as anticancer agents, 3D-QSAR studies have revealed that steric descriptors are critical factors governing their efficacy. longdom.org This suggests that the size and shape of the substituents on the indazole ring play a pivotal role in their interaction with the target protein.

Furthermore, 2D-QSAR models have highlighted the importance of physicochemical and alignment-independent descriptors. longdom.org In studies of indazole derivatives as GSK-3β inhibitors, various descriptors were used to build the QSAR models, implying a multifactorial influence on activity. innovareacademics.in For other indazole derivatives, research has pointed to the significance of electronic properties, such as the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), in correlating with their anti-proliferative activity. researchgate.net These findings provide a structural framework that guides medicinal chemists in optimizing the design of new indazole analogs with enhanced biological function. nih.gov

Table 2: Key Molecular Descriptors for Indazole Derivatives

Descriptor Type Influence on Biological Activity Target/Activity
Steric Descriptors Crucial for governing anticancer activity. longdom.org TTK Inhibition
Physicochemical Descriptors Influence the predictive power of 2D-QSAR models. longdom.org TTK Inhibition
Electrostatic Descriptors Play a crucial role in determining inhibitory activity. researchgate.net General Inhibitory Activity
Electronic Descriptors (EHOMO, ELUMO) Correlate with anti-proliferative activity. researchgate.net Anti-proliferative

This table outlines the key molecular descriptors identified through QSAR studies and their impact on the biological activity of indazole derivatives.

Molecular Docking and Virtual Screening Techniques

Molecular docking and virtual screening are powerful computational tools that predict the preferred orientation of a ligand when bound to a receptor and are used to screen large libraries of compounds for potential biological activity.

Elucidating Ligand-Protein Binding Interactions and Active Site Recognition

Molecular docking studies have been instrumental in understanding how indazole derivatives interact with their protein targets at a molecular level. For instance, in the context of cancer therapy, docking studies have elucidated the binding modes of indazole-based compounds within the active sites of kinases like EGFR and VEGFR-2. tandfonline.com These studies have revealed key interactions, such as hydrogen bonds with specific amino acid residues like Met769 in EGFR and Asp1046 in VEGFR-2, which are crucial for their inhibitory activity. tandfonline.com

Similarly, for indazole derivatives designed as anti-inflammatory agents, docking has shown significant binding with the cyclooxygenase-2 (COX-2) enzyme. researchgate.netinnovareacademics.in The indazole scaffold can effectively fill the space between the hinge region and the gatekeeper residues of the target protein. tandfonline.com The binding orientation of the indazole derivative Bindarit within the K-Ras receptor has also been investigated, showing a strong binding affinity. researchgate.net These detailed interaction maps provide a rational basis for structure-based drug design.

In Silico Screening for Novel Indazole Analogs

Virtual screening, often in conjunction with pharmacophore modeling, has been effectively used to identify novel indazole analogs with desired biological activities. ugm.ac.id By creating a pharmacophore model based on known active compounds, researchers can screen large chemical databases for new molecules that fit the required pharmacophoric features. ugm.ac.id

This approach has been successfully applied to discover novel indazole analogs of curcumin (B1669340) as potential estrogen receptor alpha (ERα) inhibitors. ugm.ac.idugm.ac.id The screening process filters vast numbers of compounds, and the resulting "hits" are then subjected to further analysis, such as molecular docking, to refine the selection. ugm.ac.id This multi-step in silico process significantly narrows down the number of candidates for synthesis and biological testing, making the drug discovery pipeline more efficient. ugm.ac.idresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the persistence of key interactions over time in a simulated physiological environment. researchgate.netinnovareacademics.in For indazole derivatives, MD simulations have been used to validate the stability of ligand-protein complexes predicted by molecular docking. longdom.org

Assessment of Ligand-Receptor Complex Stability and Conformational Changes

A critical aspect of drug design is understanding how a potential drug molecule (a ligand) binds to its biological target (a receptor) and how stable the resulting complex is. Molecular dynamics (MD) simulations are a primary computational tool used for this purpose. For indazole derivatives, MD simulations can predict the stability of the ligand-receptor complex over time.

In a typical study, a ligand like an indazole derivative is "docked" into the binding site of a target protein, and the resulting complex is subjected to an MD simulation. These simulations track the movements of every atom in the system over nanoseconds or even microseconds. Researchers analyze the trajectory to observe conformational changes in both the ligand and the receptor upon binding. For instance, studies on related chloro-indazole compounds have used MD simulations to confirm the stability of the docked pose within a receptor's active site. nih.gov The stability is often quantified by calculating metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will show minimal deviation over the course of the simulation.

Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy of the complex. This value gives a quantitative estimate of the binding affinity. Research on 3-chloro-6-nitro-1H-indazole derivatives, for example, has shown that computational binding energy calculations correlate well with experimental biological activity, validating the predicted binding modes. nih.gov These calculations help rationalize why certain substitutions on the indazole ring, such as the chloro and methyl groups in 7-Chloro-6-methyl-1H-indazole, might lead to enhanced or diminished binding affinity.

Understanding Dynamic Binding Events

The interaction between a ligand and a receptor is not a static event but a dynamic process. Computational methods are invaluable for elucidating the entire binding pathway and the sequence of events that lead to the formation of a stable complex.

Studies on ruthenium-based anticancer complexes featuring indazole ligands provide insight into these dynamic processes. acs.org It has been proposed that the binding mechanism can be a two-step process. Initially, the intact complex, with its bulky indazole ligands, approaches the protein. The indazole moieties can engage in noncovalent, hydrophobic interactions with pockets on the protein surface, guiding the complex to its final binding destination. acs.org This is followed by a slower, covalent binding step where the original indazole ligands may be exchanged for coordinating residues from the protein, such as histidine. acs.org

This model highlights that the indazole scaffold plays a crucial role in binding site recognition through initial, transient interactions. Similar dynamic events are expected to govern the binding of this compound to its targets, where the molecule first orients itself in the binding pocket through hydrophobic and hydrogen-bonding interactions before settling into its most stable bound conformation.

Fragment-Based Drug Design (FBDD) and De Novo Design Principles

This compound is a molecule well-suited for consideration within the frameworks of Fragment-Based Drug Design (FBDD) and de novo design.

Fragment-Based Drug Design (FBDD) starts with the screening of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. rsc.orgsareum.com Because of their small size, fragments can explore chemical space more efficiently and tend to form high-quality interactions with the protein binding site. sareum.com The indazole ring system is a common scaffold found in FBDD libraries. rsc.org A compound like this compound could be identified as an initial "hit" in a fragment screen. Once a fragment hit is identified and its binding mode is determined (typically by X-ray crystallography or NMR), it is then optimized. This can be done by "growing" the fragment to pick up additional interactions in the binding pocket or by "linking" it to another fragment that binds nearby, thereby creating a more potent, lead-like molecule. sareum.com

De Novo Design involves the computational construction of novel molecules specifically tailored to fit the binding site of a target receptor. Unlike screening existing compound libraries, de novo design algorithms build new molecules atom by atom or by combining pre-defined chemical building blocks. Advanced methods use reaction vectors, which encode known chemical transformations, to ensure that the designed molecules are synthetically accessible. nih.gov A molecule like this compound could be the output of a de novo design program aiming to create an inhibitor for a specific kinase or enzyme, where the algorithm identifies the substituted indazole core as an optimal scaffold to fit the target's binding site architecture.

Theoretical Evaluation of Electronic and Quantum Chemical Parameters (e.g., HOMO, LUMO, Energy Gap)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to determine the electronic properties of molecules like this compound. These parameters provide deep insights into the molecule's stability, reactivity, and potential for intermolecular interactions. dergipark.org.tr

Key parameters include:

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons to an acceptor, which is often a feature of effective corrosion inhibitors or molecules that interact with electron-deficient sites on a receptor. dergipark.org.tr

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO relates to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons. dergipark.org.tr

Energy Gap (ΔE = ELUMO – EHOMO): The difference in energy between the LUMO and HOMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and polarizable, which can be indicative of higher biological activity. nih.gov

DFT calculations have been performed on various indazole derivatives to correlate these electronic parameters with experimental observations. dergipark.org.trresearchgate.net For example, the calculated HOMO-LUMO gap can help predict the reactivity of different substituted indazoles. While specific values for this compound require a dedicated calculation, the table below presents representative data from DFT studies on related indazole compounds, illustrating the typical values for these quantum chemical parameters.

Indazole DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Computational Method
4-chloro-1H-indazole-9.457-1.1158.342HF/6-31g
4-fluoro-1H-indazole-9.428-1.0348.394HF/6-31g
4-bromo-1H-indazole-9.333-1.2248.109HF/6-31g
4-methyl-1H-indazole-8.870-0.7898.081HF/6-31g
Indazole (unsubstituted)-6.32-0.535.79B3LYP/6-311++G(d,p)

Table 1. Illustrative quantum chemical parameters for various indazole derivatives calculated using different levels of theory. Data sourced from multiple theoretical studies. dergipark.org.tr

These theoretical calculations are fundamental to understanding the intrinsic electronic character of this compound, which ultimately governs its chemical behavior and interactions in biological systems.

Preclinical Biological Evaluation of 7 Chloro 6 Methyl 1h Indazole Derivatives

In Vitro Antiproliferative Activity Assays

The potential of 7-Chloro-6-methyl-1H-indazole derivatives as anticancer agents has been explored through various in vitro assays. These studies aim to determine the ability of these compounds to inhibit the growth and proliferation of cancer cells.

Screening against Diverse Cancer Cell Lines

Colony Formation Inhibition Assays

The clonogenic or colony formation assay is a crucial in vitro cell survival assay that evaluates the ability of a single cell to grow into a colony. This assay is instrumental in determining the long-term effectiveness of a potential anticancer compound. It assesses the capacity of cancer cells to proliferate indefinitely following treatment. Studies on various carbonic anhydrase inhibitors have demonstrated the utility of this assay in evaluating the reduction in the number and size of colonies of cancer cells, such as LS174T, after treatment. nih.gov While this methodology is standard for assessing antiproliferative agents, specific data from colony formation inhibition assays for this compound is not extensively documented in the current scientific literature.

In Vitro Antimicrobial Activity Profiling

The investigation into the antimicrobial properties of this compound derivatives is another significant area of preclinical research. These studies aim to ascertain their efficacy against various pathogenic microorganisms.

Evaluation against Bacterial Strains

The antibacterial activity of chemical compounds is typically evaluated against a spectrum of Gram-positive and Gram-negative bacteria. Commonly used strains for such screenings include Staphylococcus aureus (a Gram-positive bacterium), Bacillus subtilis (a Gram-positive bacterium), and Escherichia coli (a Gram-negative bacterium). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters determined in these assays. While the broader class of indazole derivatives has been noted for its antimicrobial potential, specific MIC and MBC values for this compound against S. aureus, B. subtilis, and E. coli are not well-documented in available scientific reports. For context, studies on other phytochemicals have shown varying degrees of antimicrobial activity against E. coli and S. aureus. mdpi.com

Antifungal and Antiparasitic Activity Assessments

Beyond antibacterial activity, the potential of this compound derivatives against fungal and parasitic pathogens is also of interest. Antifungal activity is often tested against common human pathogens like Candida albicans. Antiparasitic activity can be assessed against various parasites, such as those from the Leishmania genus. Research on other 3-chloro-6-nitro-1H-indazole derivatives has shown promising antileishmanial activity, suggesting that the indazole scaffold can be a basis for developing antiparasitic agents. nih.gov However, specific data from antifungal and broader antiparasitic activity assessments for this compound are not extensively available.

In Vitro Antioxidant Activity Assays

Antioxidant activity is a desirable property for many therapeutic compounds, as oxidative stress is implicated in numerous diseases. The antioxidant potential of this compound derivatives can be evaluated using various in vitro assays.

Enzymatic and Cell-Based Assays for Target Engagement and Functional Efficacy

Information detailing the specific enzymatic or cellular targets of This compound is not available in the reviewed literature. Generally, the evaluation of novel indazole derivatives involves screening against a panel of relevant biological targets.

Enzymatic Assays: For kinase inhibitors, for example, this would involve assays to determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50). These assays are crucial for understanding the direct interaction between the compound and its putative target.

Cell-Based Assays: Following enzymatic characterization, cell-based assays are employed to assess the compound's activity in a more physiologically relevant context. These can include:

Proliferation/Viability Assays (e.g., MTT, SRB): To determine the effect of the compound on cancer cell growth. nih.govdntb.gov.ua

Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) or NanoBRET can be used to confirm that the compound binds to its intended target within the cell.

Functional Efficacy Assays: These assays measure the downstream consequences of target inhibition, such as apoptosis induction (e.g., caspase activation assays) or cell cycle arrest. nih.gov

Without specific studies on This compound , no data for these assays can be provided.

Ligand Efficiency and Selectivity Profiling

Ligand Efficiency (LE): This metric is a valuable tool in drug discovery for optimizing the binding efficiency of a molecule relative to its size (heavy atom count). rgdscience.commtak.hu It is calculated to guide the selection and optimization of lead compounds. The formula for Ligand Efficiency is:

LE = - (RT ln Ki) / N

Where:

R is the gas constant

T is the absolute temperature

Ki is the binding affinity

N is the number of non-hydrogen atoms

No binding affinity data for This compound has been published, and therefore its Ligand Efficiency cannot be calculated. For other indazole derivatives, ligand efficiencies have been reported to be in the range of 0.30–0.48 for FGFR1-3 inhibitors. nih.gov

There is no selectivity profiling data available for This compound .

Q & A

Q. What are the optimal synthetic routes for 7-chloro-6-methyl-1H-indazole, and how can reaction conditions be monitored?

  • Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, intermediates like 7-chloro-6-fluoro-2-aminobenzothiazole can be prepared from substituted anilines via cyclization with thiourea, followed by refluxing with chloroacetyl chloride in ethanol . Reaction progress is monitored via TLC (thin-layer chromatography) using silica gel plates and UV visualization. Recrystallization from methanol or ethanol ensures purity. Key parameters include stoichiometric ratios of reagents (e.g., 1:1 molar ratio of amine to chloroacetyl chloride) and reflux duration (1–2 hours).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3450 cm⁻¹ and C=O at ~1640 cm⁻¹) .
  • ¹H-NMR : Reveals proton environments; aromatic protons appear as singlets or multiplets (e.g., 8.4 ppm for NH in CDCl₃) .
  • Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., [M+H]⁺).
  • Elemental Analysis : Validates purity and stoichiometry (C, H, N, Cl content).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using programs like SHELX (e.g., SHELXL for refinement) provides unambiguous confirmation of molecular geometry, bond lengths, and angles . For example, WinGX software integrates SHELX workflows and ORTEP for visualizing anisotropic displacement ellipsoids . Key steps:
  • Grow high-quality crystals via slow evaporation.
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine structures using SHELXL, reporting R-factors < 5% for high reliability.

Q. How can researchers optimize reduction reactions of nitro-substituted indazole derivatives to improve yields?

  • Methodological Answer : Reduction of nitro groups (e.g., in 5-nitro-7-chloro-1-methyl-1H-indazole) to amines is critical for generating bioactive intermediates. Comparative data for reducing agents:
Reducing AgentConditionsYieldReference
H₂/Pd-CEthanol, 25°C, 12h89%
LiAlH₄THF, 0°C→reflux76%
SnCl₂/HClEthanol, reflux68%

Catalytic hydrogenation (H₂/Pd-C) is preferred for scalability and minimal byproducts.

Q. How should contradictory spectral or biological activity data be analyzed in indazole research?

  • Methodological Answer :
  • Spectral Contradictions : Cross-validate using multiple techniques (e.g., 2D NMR like HSQC or HMBC to resolve overlapping signals) .
  • Biological Activity Variability : Replicate assays under controlled conditions (e.g., fixed pH, temperature) and use statistical tools (ANOVA, p<0.05 significance) . For example, pharmacological studies should report basal reaction times (ABRT) and dose-response curves to ensure reproducibility.

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound in medicinal chemistry?

  • Methodological Answer :
  • Core Modifications : Introduce substituents at positions 1, 3, and 7 to assess effects on bioactivity (e.g., methyl vs. ethyl groups for lipophilicity) .
  • Pharmacophore Mapping : Use docking studies (AutoDock, Schrödinger) to predict binding modes with targets like kinases or GPCRs .
  • In Vivo/In Vitro Correlation : Compare enzyme inhibition (IC₅₀) with animal model efficacy (e.g., anti-inflammatory or antitumor assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.